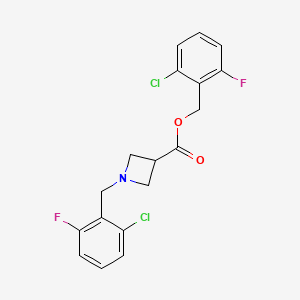

2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

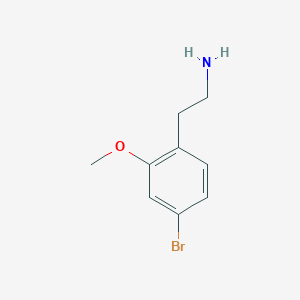

“2-Chloro-6-fluorobenzyl chloride” is a clear colorless liquid . It’s used as an alkylating reagent during the synthesis of various compounds . It’s also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .

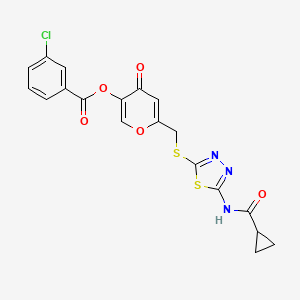

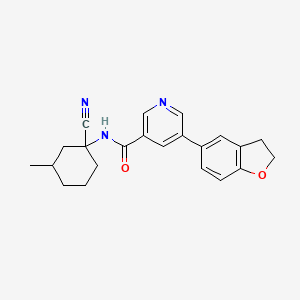

Molecular Structure Analysis

The molecular formula of “2-Chloro-6-fluorobenzyl chloride” is C7H5Cl2F . The molecular weight is 179.019 . The IUPAC Standard InChI is InChI=1S/C7H5Cl2F/c8-4-5-6 (9)2-1-3-7 (5)10/h1-3H,4H2 .Physical And Chemical Properties Analysis

“2-Chloro-6-fluorobenzyl chloride” is a clear colorless liquid . It has a density of 1.401 g/mL at 25 °C . The refractive index is n20/D 1.537 . The flash point is 200 °F .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

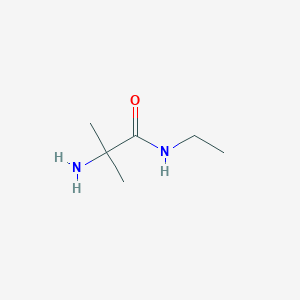

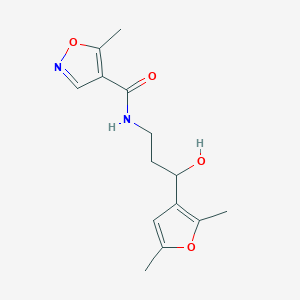

The synthesis of fluorinated azetidine derivatives, such as 3-fluoroazetidine-3-carboxylic acid, illustrates their potential as building blocks in medicinal chemistry due to their cyclic fluorinated beta-amino acid structure, which can be utilized in drug development for various therapeutic areas (Van Hende et al., 2009).

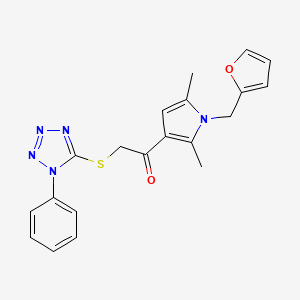

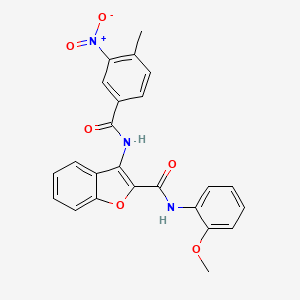

Azetidine derivatives have been synthesized and evaluated for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of such compounds in addressing antibiotic resistance (Ikee et al., 2007).

Bioorganic and Medicinal Chemistry

New amino derivatives of triazolopyrimidines, featuring fluorobenzyl substituents, have shown high affinity and selectivity for adenosine receptors, indicating their potential in developing treatments for conditions related to these receptors (Betti et al., 1999).

The development of azetidine-2-carboxylic acid and its analogs for incorporation into peptides demonstrates their utility in creating conformationally constrained peptides for therapeutic applications, further highlighting the role of azetidine derivatives in drug design (Couty et al., 2005).

Chemical Synthesis and Catalysis

- Asymmetric synthesis techniques have been developed for azetidine-2-carboxylic acids, providing access to enantiomerically pure compounds that are crucial for the development of chirally selective pharmaceuticals (Marichev et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2-chloro-6-fluorophenyl)methyl 1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2F2NO2/c19-14-3-1-5-16(21)12(14)9-23-7-11(8-23)18(24)25-10-13-15(20)4-2-6-17(13)22/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEFLRUQJVERJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)

![1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2651447.png)

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)